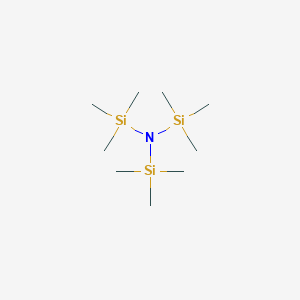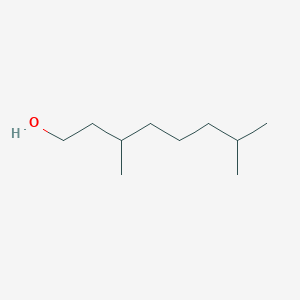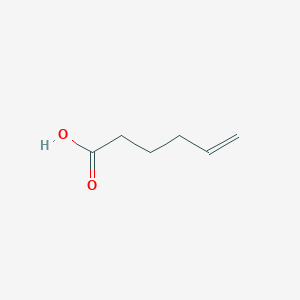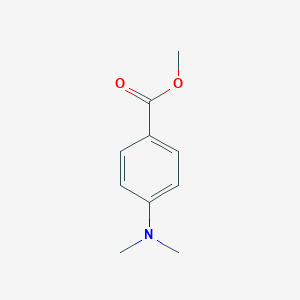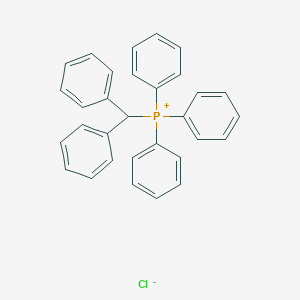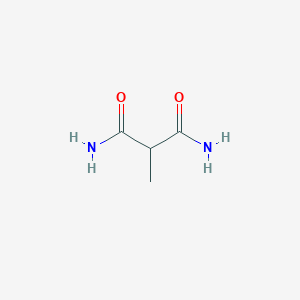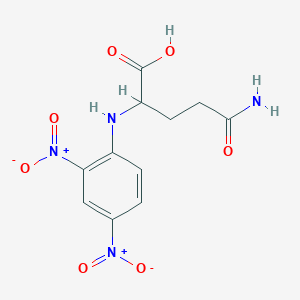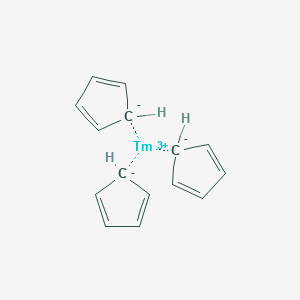![molecular formula C13H15NO2Se B075504 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid CAS No. 1144-33-8](/img/structure/B75504.png)
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of the amino acid tryptophan and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been shown to activate antioxidant enzymes, such as SOD and CAT, and inhibit the production of reactive oxygen species (ROS).
Efectos Bioquímicos Y Fisiológicos
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, inflammation, and cancer cell growth. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, it is relatively easy to synthesize and has low toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, studies could be conducted to investigate its potential applications in other diseases, such as cardiovascular diseases and diabetes. Furthermore, research could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosage and administration route. Finally, studies could be conducted to investigate the potential side effects of this compound.
Conclusion:
In conclusion, 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-bromo-1-propanol with indole-3-carboxaldehyde in the presence of a base to form 3-(1H-indol-3-yl)propanal. This intermediate is then reacted with sodium borohydride to form 3-(1H-indol-3-yl)propan-1-ol. The final step involves the reaction of 3-(1H-indol-3-yl)propan-1-ol with selenium dioxide to form 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
1144-33-8 |
|---|---|
Nombre del producto |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
Fórmula molecular |
C13H15NO2Se |
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
InChI |
InChI=1S/C13H15NO2Se/c15-13(16)6-8-17-7-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,14H,5-8H2,(H,15,16) |
Clave InChI |
NNYJOWRDCKPYMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
Sinónimos |
3-[[2-(1H-Indol-3-yl)ethyl]seleno]propionic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



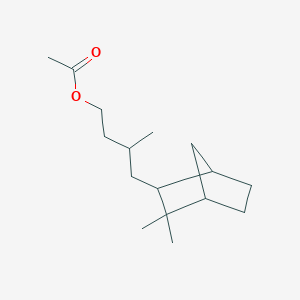
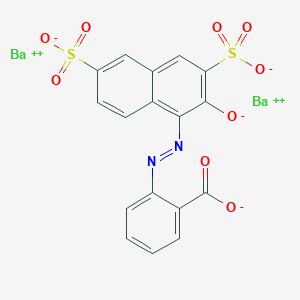
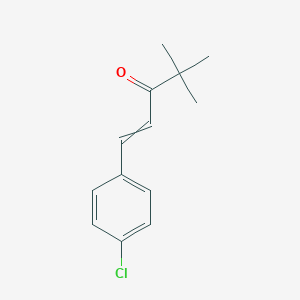
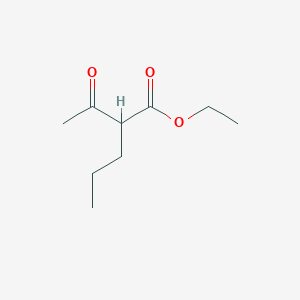
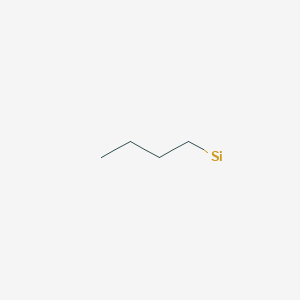
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
